4,4'-(Butane-2,2-diyl)bis(2-amino-6-methylphenol)
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Overview
Description
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is an organic compound characterized by its unique structure, which includes two amino and two methylphenol groups connected by a butane-2,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) typically involves the reaction of 2-amino-6-methylphenol with a butane-2,2-diyl precursor under specific conditions. One common method involves the use of a condensation reaction, where the phenol groups react with the butane-2,2-diyl linker in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the phenol groups can participate in various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar structure but with bromine atoms and an ethane linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Similar structure with a propane linker.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Similar phenol groups but with different substituents and a butylidene linker.
Uniqueness
4,4’-(Butane-2,2-diyl)bis(2-amino-6-methylphenol) is unique due to its specific combination of functional groups and linker, which confer distinct chemical and biological properties
Properties
CAS No. |
32657-24-2 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxy-5-methylphenyl)butan-2-yl]-6-methylphenol |
InChI |
InChI=1S/C18H24N2O2/c1-5-18(4,12-6-10(2)16(21)14(19)8-12)13-7-11(3)17(22)15(20)9-13/h6-9,21-22H,5,19-20H2,1-4H3 |
InChI Key |
WVQILWODGVNRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)N)C2=CC(=C(C(=C2)C)O)N |
Origin of Product |
United States |
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